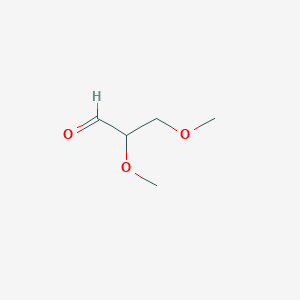

2,3-Dimethoxypropanal

Description

Historical Overview of Relevant Aldehyde Chemistry in Complex Synthesis

The story of aldehyde chemistry in the synthesis of complex molecules is a rich narrative of innovation and discovery. Historically, aldehydes have been recognized as pivotal intermediates due to the high reactivity of the carbonyl group, which allows for a diverse range of chemical transformations including nucleophilic additions, oxidations, and reductions. Current time information in Bangalore, IN. A significant leap in synthetic chemistry was the development of methods to control the stereochemistry of these reactions, particularly in the construction of natural products, which are often chiral. nih.govwikipedia.org

The use of chiral aldehydes, derived from natural sources or prepared through asymmetric synthesis, became a cornerstone of modern organic synthesis. nih.gov Early examples include the use of protected forms of simple sugars, like glyceraldehyde, as chiral templates. acs.org These protected aldehydes provided a way to introduce specific stereocenters into a molecule, which could then be elaborated into more complex structures. The development of organocatalysis, particularly the use of chiral secondary amines to activate α,β-unsaturated aldehydes, further revolutionized the field, enabling highly enantioselective carbon-carbon bond-forming reactions. nih.govmdpi.com This historical progression set the stage for the strategic use of more functionalized aldehydes like 2,3-dimethoxypropanal.

Importance of Dimethoxypropanal Scaffolds as Synthetic Intermediates and Building Blocks

Dimethoxypropanal scaffolds, and specifically this compound, are highly valued as synthetic intermediates and building blocks due to their bifunctional nature and inherent chirality when derived from chiral precursors. aspirasci.comsigmaaldrich.comwiley.com The presence of two methoxy (B1213986) groups and an aldehyde on a three-carbon chain provides multiple points for chemical modification and the introduction of structural diversity.

In the realm of natural product synthesis, these scaffolds have proven to be invaluable. For instance, 3,3-dimethoxypropanal has been utilized in the synthesis of complex alkaloids through key reactions like the Pictet-Spengler reaction. wikipedia.org Furthermore, the conversion of dimethoxypropanal derivatives into dienophiles allows for their participation in Diels-Alder reactions, a powerful tool for the construction of cyclic systems. nih.govnist.govscispace.com The ability to use these building blocks in a modular fashion makes them attractive for the construction of molecular libraries for drug discovery and the synthesis of sp3-rich scaffolds. researchgate.netthieme-connect.com

Structural Features and Inherent Reactivity Potential in Advanced Organic Research

The reactivity of this compound is dictated by the interplay between the electrophilic aldehyde group and the adjacent methoxy substituents. The α-alkoxy group can significantly influence the stereochemical outcome of nucleophilic additions to the carbonyl carbon through chelation control. libretexts.orguvic.ca When a Lewis acidic metal coordinates to both the carbonyl oxygen and the oxygen of the α-methoxy group, it forms a rigid cyclic intermediate that directs the incoming nucleophile to attack from the less sterically hindered face, leading to high diastereoselectivity. libretexts.orglibguides.com This level of stereocontrol is crucial in the synthesis of complex molecules with multiple stereocenters.

The presence of the β-methoxy group further modulates the reactivity and conformational preferences of the molecule. The inherent polarity and potential for hydrogen bonding can influence solubility and interactions with catalysts and reagents. rsc.org Spectroscopic data, such as mass spectrometry and gas chromatography, are essential for the characterization of this compound and its reaction products, confirming its structure and purity. nist.govnist.gov

| Property | Value |

| Molecular Formula | C5H10O3 |

| Molecular Weight | 118.13 g/mol |

| CAS Number | 77049-47-9 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

Physical and Chemical Properties of this compound

| Reaction Type | Significance in this compound Chemistry |

| Nucleophilic Addition | The primary reaction of the aldehyde group, allowing for C-C bond formation. The stereochemical outcome is often controlled by the α-methoxy group through chelation. libretexts.orguvic.ca |

| Oxidation | Can be oxidized to the corresponding carboxylic acid, 2,3-dimethoxypropanoic acid, providing another functional handle for synthesis. |

| Reduction | Can be reduced to the corresponding primary alcohol, 2,3-dimethoxypropan-1-ol (B1281922), a useful intermediate in its own right. |

| Acetal (B89532) Formation | The aldehyde can be protected as an acetal, allowing for selective reactions at other parts of a molecule. |

Key Reactions of this compound

Overview of Current Research Paradigms and Future Challenges in Dimethoxypropanal Chemistry

Current research involving this compound and related α-alkoxy aldehydes is focused on several key areas. There is a continuous drive to develop novel synthetic methodologies that are more efficient, selective, and sustainable. rsc.org This includes the design of new catalysts for asymmetric transformations and the use of computational chemistry to predict reaction outcomes and design better synthetic routes. researchgate.netopenaccessjournals.com

The biocatalytic production of aldehydes, including functionalized propanals, is a growing field of interest. mdpi.com However, a significant challenge is the inherent toxicity of aldehydes to microorganisms, which can limit the efficiency of these processes. mdpi.comnih.govresearchgate.net Overcoming this toxicity through metabolic engineering and in situ product removal strategies is a major research focus.

Future challenges in the chemistry of this compound and similar compounds include the development of more atom-economical reactions and the expansion of their application in the synthesis of increasingly complex and biologically active molecules. openaccessjournals.com As our understanding of the intricate roles of stereochemistry in biological systems deepens, the demand for versatile chiral building blocks like this compound is certain to grow, ensuring its continued importance in the field of organic synthesis.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

77049-47-9 |

|---|---|

Formule moléculaire |

C5H10O3 |

Poids moléculaire |

118.13 g/mol |

Nom IUPAC |

2,3-dimethoxypropanal |

InChI |

InChI=1S/C5H10O3/c1-7-4-5(3-6)8-2/h3,5H,4H2,1-2H3 |

Clé InChI |

PNENILZGBBXDAG-UHFFFAOYSA-N |

SMILES canonique |

COCC(C=O)OC |

Origine du produit |

United States |

Synthetic Methodologies for 2,3 Dimethoxypropanal and Its Stereoisomers

Established Synthetic Routes to 2,3-Dimethoxypropanal

Established methodologies for the synthesis of this compound logically commence with readily available, simple feedstocks. These multi-step sequences necessitate careful strategic planning, particularly concerning the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

Multi-step Total Synthesis from Accessible Feedstocks

The most logical and versatile starting material for the synthesis of this compound is glycerol (B35011). This simple and inexpensive triol provides the basic three-carbon backbone with the required oxygenation pattern. A general synthetic scheme would involve the selective protection of the hydroxyl groups, followed by methylation and subsequent oxidation of the primary alcohol to the desired aldehyde.

Another viable and common feedstock, especially for the synthesis of enantiomerically pure this compound, is the amino acid L-serine. Through a series of well-documented transformations, L-serine can be converted to protected glyceraldehyde derivatives, which can then be further functionalized to yield the target molecule. This "chiral pool" approach leverages the inherent chirality of the starting material to produce stereochemically defined products. ankara.edu.trresearchgate.net

The key steps in a multi-step synthesis from these feedstocks typically include:

Protection: Selective protection of the hydroxyl groups of glycerol or the functional groups of serine.

Methylation: Introduction of the two methoxy (B1213986) groups.

Deprotection/Manipulation: Selective deprotection to free the primary hydroxyl group for oxidation.

Oxidation: Conversion of the primary alcohol to the propanal functionality.

Strategic Protection and Deprotection in Synthetic Sequences

The successful synthesis of this compound from polyol precursors like glycerol is critically dependent on a well-designed protecting group strategy. uh.edu Protecting groups are temporarily installed on reactive functional groups to prevent them from undergoing undesired reactions during subsequent synthetic steps.

In the context of synthesizing this compound from glycerol, a common strategy involves the initial protection of the 1,3-hydroxyl groups as a cyclic acetal (B89532), typically using acetone (B3395972) to form an isopropylidene acetal (solketal). This leaves the primary hydroxyl group at the C2 position and the secondary hydroxyl group at the C1 position available for further reaction. However, for the synthesis of this compound, it is the primary alcohol at one end of the glycerol backbone that ultimately needs to be oxidized. Therefore, a more tailored approach is required.

An alternative and more direct route involves the direct methylation of glycerol, which can lead to a mixture of methylated products. Subsequent separation and selective oxidation of 2,3-dimethoxy-1-propanol would then yield the desired this compound. The efficiency of this approach is contingent on the ability to control the initial methylation reaction and effectively separate the desired isomer.

The choice of protecting groups is crucial and depends on their stability under the reaction conditions of subsequent steps and the ease of their selective removal. Common protecting groups for hydroxyl functions include acetals, silyl (B83357) ethers, and benzyl (B1604629) ethers, each with its own set of conditions for introduction and cleavage.

Precursor Chemistry and Analogous Compound Preparation in Research

The synthesis of this compound can also be envisioned through the manipulation of specific precursors and by drawing parallels with the preparation of analogous compounds.

Hydrolysis of Higher Acetal Derivatives (e.g., 1,1,3,3-tetramethoxypropane)

The acid-catalyzed hydrolysis of acetals is a fundamental and widely used reaction for the generation of aldehydes and ketones. chemistrysteps.comorganicchemistrytutor.commasterorganicchemistry.com In principle, a suitably substituted trialkoxypropane could serve as a direct precursor to this compound upon selective hydrolysis.

While the direct hydrolysis of 1,1,2,3-tetramethoxypropane to this compound is not extensively documented, the hydrolysis of the related compound, 1,1,3,3-tetramethoxypropane, to malondialdehyde is a well-known process. This reaction demonstrates the feasibility of generating an aldehyde functionality from a bis-acetal under acidic conditions.

For the synthesis of this compound, a hypothetical precursor such as 1,1,2,3-tetramethoxypropane could be subjected to carefully controlled acidic hydrolysis. The challenge in this approach would lie in the selective hydrolysis of the acetal at the C1 position without affecting the methoxy groups at the C2 and C3 positions. The reaction conditions, such as the choice of acid catalyst and the reaction temperature and time, would need to be finely tuned to achieve the desired selectivity.

Exploitation of Enol Ethers and Related Functionalized Propanes

Enol ethers are versatile intermediates in organic synthesis, capable of undergoing a variety of transformations to yield carbonyl compounds. A synthetic route to this compound could potentially involve the formation and subsequent hydrolysis of a corresponding enol ether, such as 2,3-dimethoxypropenal or its protected form.

Another approach could involve the ozonolysis of a suitably substituted alkene. quora.commasterorganicchemistry.comyoutube.comquora.comyoutube.com For instance, the ozonolysis of 2,3-dimethoxy-1-propene would be expected to yield formaldehyde (B43269) and this compound. The success of this route would depend on the accessibility of the starting alkene.

Chemo-, Regio-, and Stereoselective Synthesis Approaches to this compound

Achieving high levels of selectivity is a paramount goal in modern organic synthesis. For a molecule like this compound, which contains a stereocenter at the C2 position, the development of stereoselective synthetic routes is of particular importance for accessing enantiomerically pure forms.

Chemo- and Regioselectivity:

A key chemoselective challenge in the synthesis of this compound from a precursor like 2,3-dimethoxy-1-propanol is the selective oxidation of the primary alcohol in the presence of the two ether functionalities. Mild oxidation methods, such as the Swern oxidation, are well-suited for this transformation as they are known to tolerate a wide range of functional groups. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. These conditions are typically mild enough to avoid over-oxidation to the carboxylic acid and are compatible with the ether linkages present in the molecule.

Regioselectivity is a primary concern when starting from a symmetric precursor like glycerol. As discussed in the context of protecting groups, the ability to differentiate between the two primary hydroxyl groups and the secondary hydroxyl group is essential for directing the methylation and oxidation steps to the correct positions.

Stereoselectivity:

The synthesis of a single enantiomer of this compound requires a stereoselective approach. One of the most effective strategies for achieving this is to start from a chiral precursor, a concept known as "chiral pool" synthesis. ankara.edu.trresearchgate.netstudysmarter.co.ukwikipedia.org As mentioned previously, L-serine is an excellent and readily available chiral starting material that can be converted into enantiomerically pure protected glyceraldehyde derivatives. These intermediates can then be transformed into the desired enantiomer of this compound.

Alternatively, asymmetric synthesis methods could be employed to introduce the stereocenter at the C2 position. For example, an asymmetric aldol (B89426) reaction could potentially be used to construct the carbon skeleton with the desired stereochemistry. mdpi.com Furthermore, the asymmetric reduction of a suitable prochiral ketone or the asymmetric dihydroxylation of an appropriate alkene could also be explored as potential routes to enantiomerically enriched precursors of this compound.

Data Tables

Table 1: Potential Starting Materials for the Synthesis of this compound

| Starting Material | Key Advantages |

| Glycerol | Inexpensive, readily available, correct carbon backbone |

| L-Serine | Enantiomerically pure, allows for stereoselective synthesis |

Table 2: Common Reagents for Key Transformations in the Synthesis of this compound

| Transformation | Reagent(s) | Purpose |

| Protection of Hydroxyls | Acetone/Acid Catalyst | Forms an isopropylidene acetal (solketal) |

| Methylation | Methyl iodide, Sodium hydride | Introduces methoxy groups |

| Oxidation of Primary Alcohol | DMSO, Oxalyl chloride, Triethylamine (Swern Oxidation) | Selectively oxidizes the primary alcohol to an aldehyde |

| Hydrolysis of Acetals | Aqueous Acid | Deprotection or generation of aldehyde from acetal precursor |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The creation of specific stereoisomers of this compound requires precise control over the formation of its chiral centers. Researchers have employed several strategies to achieve this, each with its own advantages and limitations. These methods are crucial for accessing optically pure materials for various applications.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. uva.es Once the desired stereochemistry is established, the auxiliary is removed. This approach has been widely applied in asymmetric synthesis. nih.gov

In the context of synthesizing chiral aldehydes, chiral auxiliaries such as Evans oxazolidinones or pseudoephedrine can be used to control the stereoselectivity of alkylation or aldol reactions that form the carbon backbone. uva.esnih.gov For a molecule like this compound, a strategy could involve the asymmetric aldol reaction of an enolate derived from a chiral auxiliary with a suitable electrophile. For instance, a chiral acetate (B1210297) enolate can react with various aldehydes to produce aldol adducts with high enantioselectivity. bath.ac.uk

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of their application to similar structures are well-established. The diastereoselectivity of such reactions is often high, as the bulky chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile. iupac.orgalmacgroup.com

Table 1: Representative Chiral Auxiliaries in Asymmetric Aldol Reactions

| Chiral Auxiliary | Typical Reaction | Achievable Diastereoselectivity | Reference |

| Evans Oxazolidinones | Aldol Addition | High (often >95:5 dr) | nih.gov |

| Pseudoephedrine | Alkylation | High | uva.esnih.gov |

| C2-Symmetrical Phenols | Aldol Addition | High | bath.ac.uk |

Asymmetric Catalysis in Dimethoxypropanal Formation (e.g., Organocatalysis, Metal-Catalyzed Methods)

Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. This field is broadly divided into organocatalysis and metal-catalyzed methods.

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov For the synthesis of chiral aldehydes, proline and its derivatives have emerged as powerful catalysts. nih.gov They can activate aldehydes through the formation of enamine or iminium ion intermediates, facilitating a wide range of enantioselective reactions. nih.gov The direct asymmetric cross-aldol reaction of aldehydes, a challenging transformation, has been achieved using organocatalysts, offering a potential route to structures like this compound. organic-chemistry.org

For instance, the enantioselective α-nitroalkylation of aldehydes, a process that can be used to introduce functionality, has been accomplished through oxidative organocatalysis. While a direct application to this compound is not explicitly reported, the methodology is applicable to a range of aldehydes.

Metal-Catalyzed Methods:

Transition metal complexes with chiral ligands are highly effective catalysts for a variety of asymmetric transformations, including hydrogenation, which could be a key step in the synthesis of chiral this compound derivatives. organic-chemistry.org The asymmetric hydrogenation of a suitably functionalized prochiral olefin could establish the desired stereocenters. organic-chemistry.org For example, iridium complexes with chiral phosphine-phosphite ligands have been shown to be efficient in the enantioselective hydrogenation of various heterocycles containing C=N bonds. nih.gov

The synergistic combination of transition-metal catalysis and aminocatalysis has also been explored for the enantioselective β-alkylation of α,β-unsaturated aldehydes, providing a route to β-branched aldehydes. wikipedia.org

Table 2: Examples of Asymmetric Catalysis for Aldehyde Functionalization

| Catalyst Type | Reaction | Key Features | Reference |

| Proline | Direct Cross-Aldol Reaction | Can use aldehydes as both donor and acceptor | nih.govorganic-chemistry.org |

| Chiral Imidazolidinone | α-Alkylation with Olefins | Triple catalytic cycle (photoredox, enamine, HAT) | nih.gov |

| Chiral Phosphine-Metal Complex | Asymmetric Hydrogenation | High enantioselectivities for various substrates | organic-chemistry.orgabap.co.in |

Biocatalytic Pathways for Stereoselective Access

Biocatalysis leverages enzymes to perform highly selective chemical transformations. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral this compound, oxidoreductases are a particularly relevant class of enzymes.

These enzymes can catalyze the asymmetric reduction of a prochiral ketone or keto-ester precursor to afford the corresponding chiral alcohol with high enantiomeric excess. nih.gov For example, the biocatalytic reduction of α-keto esters using whole cells of Candida parapsilosis has been shown to produce optically enriched α-hydroxy esters. A similar strategy could be envisioned for a precursor to this compound.

Another biocatalytic approach is dynamic kinetic resolution (DKR). In DKR, a racemic starting material is converted to a single enantiomer of the product in theoretically 100% yield. This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. Enzyme-catalyzed DKR has been successfully applied to the synthesis of chiral alcohols.

Table 3: Biocatalytic Approaches for the Synthesis of Chiral Alcohols

| Enzyme Class | Reaction Type | Substrate Example | Key Advantage | Reference |

| Oxidoreductase | Asymmetric Reduction | α-Keto Esters | High enantioselectivity | nih.gov |

| Lipase/Esterase | Kinetic Resolution | Racemic Alcohols/Esters | Access to both enantiomers | |

| Dehydrogenase | Dynamic Kinetic Resolution | Racemic Aldehydes/Ketones | High theoretical yield |

Reactivity and Mechanistic Investigations of 2,3 Dimethoxypropanal

Aldehyde Reactivity in Carbon-Carbon Bond Forming Reactions

The aldehyde group in 2,3-dimethoxypropanal is the primary site of reactivity for the formation of new carbon-carbon bonds. The presence of the adjacent methoxy (B1213986) groups can influence the stereochemical outcome of these reactions through steric and electronic effects.

Aldol (B89426) Reactions and their Stereochemical Control in Complex Molecule Construction

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been investigated with this compound to access chiral β-hydroxy carbonyl compounds. The stereochemical outcome of the aldol reaction is of paramount importance in the synthesis of complex molecules with multiple stereocenters psu.edu. The inherent chirality of this compound, specifically the stereocenter at the C2 position, can exert diastereoselective control during the formation of the new stereocenters in the aldol adduct.

In a study focused on substrate-controlled stereoselectivity, the Yamamoto aldol reaction, a vinylogous aldol reaction, was investigated with 2,3-syn and 2,3-anti disubstituted aldehydes. It was found that the size of the substituent at the β-position significantly influences the facial selectivity of the enolate addition to the aldehyde. While large substituents favor the formation of 1,3-syn diols, smaller, linear groups like alkynyls preferentially lead to 1,3-anti products mdpi.com. This principle of substrate control is directly applicable to this compound, where the methoxy group at C2 and the methoxymethyl group at C3 dictate the stereochemical course of the reaction.

The stereochemical control in aldol reactions can be further enhanced by the choice of enolate and reaction conditions. For instance, the use of boron enolates often provides high levels of stereocontrol nih.gov. The Zimmerman-Traxler model is a widely accepted rationale for predicting the stereochemical outcome of aldol reactions involving metal enolates, proposing a chair-like six-membered transition state researchgate.net. The stereochemistry of the enolate (E or Z) directly translates into the relative stereochemistry (anti or syn) of the aldol product researchgate.net. In the context of this compound, the interplay between the substrate's inherent chirality and the geometry of the enolate would determine the final stereochemical outcome of the aldol addition.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product Stereochemistry |

| This compound | Ketone Enolate | Lewis Acid | Dependent on enolate geometry and substrate control |

| This compound | Ester Enolate | Strong Base (e.g., LDA) | Dependent on enolate geometry and substrate control |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies with Dimethoxypropanal Derivatives

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental tools for the conversion of aldehydes into alkenes. These reactions have been applied to this compound and its derivatives to introduce unsaturated moieties, which are versatile functional groups for further synthetic transformations.

The Wittig reaction utilizes a phosphonium ylide to react with an aldehyde, forming an alkene and triphenylphosphine oxide nih.govnist.gov. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides generally lead to the formation of (Z)-alkenes, while stabilized ylides, which contain an electron-withdrawing group, predominantly yield (E)-alkenes nih.gov.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction that employs a phosphonate carbanion masterorganicchemistry.comsigmaaldrich.com. A significant advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble and easily removed from the reaction mixture. The classical HWE reaction typically favors the formation of (E)-alkenes due to thermodynamic control in the elimination step masterorganicchemistry.comsigmaaldrich.com. However, modifications to the reaction conditions and the structure of the phosphonate reagent can be used to achieve high selectivity for the (Z)-alkene. The Still-Gennari modification, for example, utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) in the presence of a strong, non-coordinating base system (e.g., KHMDS and 18-crown-6) to favor the formation of the (Z)-olefin sigmaaldrich.comscielo.br.

| Olefination Reaction | Reagent | Typical Stereoselectivity |

| Wittig Reaction | Unstabilized Ylide (e.g., Ph3P=CHR) | (Z)-alkene |

| Wittig Reaction | Stabilized Ylide (e.g., Ph3P=CHCO2R) | (E)-alkene |

| Horner-Wadsworth-Emmons | Standard Phosphonate (e.g., (EtO)2P(O)CH2CO2Et) | (E)-alkene |

| Still-Gennari HWE | Fluorinated Phosphonate (e.g., (CF3CH2O)2P(O)CH2CO2Et) | (Z)-alkene |

Knoevenagel Condensations and Related Nucleophilic Additions

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is typically catalyzed by a weak base, such as an amine. Aldehydes are generally more reactive than ketones in Knoevenagel condensations.

In the context of this compound, the reaction with active methylene compounds such as malonates, cyanoacetates, or malononitrile would lead to the formation of functionalized α,β-unsaturated systems. The electron-withdrawing groups of the active methylene compound activate the resulting double bond for subsequent transformations. The Doebner modification of the Knoevenagel condensation involves the use of pyridine (B92270) as a solvent and malonic acid as the active methylene component, which often leads to concomitant decarboxylation.

The products of the Knoevenagel condensation of this compound, being highly functionalized α,β-unsaturated carbonyl compounds, are valuable intermediates in organic synthesis. For instance, they can serve as dienophiles in Diels-Alder reactions or as Michael acceptors for the introduction of various nucleophiles.

Mannich-type Reactions for Nitrogen-Containing Scaffolds

The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, typically a ketone or another aldehyde. The product of the Mannich reaction is a β-amino-carbonyl compound, also known as a Mannich base. This reaction is a powerful tool for the synthesis of nitrogen-containing compounds.

The reaction of this compound with an amine and a suitable enolizable carbonyl compound would provide access to chiral β-amino-carbonyl derivatives. The stereochemical outcome of the Mannich reaction can be influenced by the inherent chirality of this compound, leading to the formation of diastereomeric products. The resulting Mannich bases are versatile intermediates that can be further elaborated into more complex nitrogen-containing scaffolds, which are prevalent in many biologically active molecules.

Cycloaddition Chemistry Involving this compound Derived Intermediates

Cycloaddition reactions are powerful methods for the construction of cyclic systems. Intermediates derived from this compound can participate in various cycloaddition reactions, with the Diels-Alder reaction being a prominent example.

Diels-Alder Reactions Utilizing α,β-Unsaturated Carbonyl Intermediates

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring sigmaaldrich.com. The α,β-unsaturated carbonyl compounds generated from this compound via olefination or condensation reactions can serve as dienophiles in Diels-Alder reactions. The electron-withdrawing nature of the carbonyl group activates the double bond of the dienophile towards reaction with a diene.

The stereoselectivity of the Diels-Alder reaction is a key feature. The reaction proceeds via a concerted mechanism, and the stereochemistry of the reactants is retained in the product. Furthermore, the "endo rule" often predicts the major diastereomer in the cycloaddition of cyclic dienes. The presence of the chiral 2,3-dimethoxypropyl moiety on the dienophile can induce facial selectivity in the approach of the diene, leading to the formation of diastereomeric cycloadducts. This substrate-controlled diastereoselectivity is a valuable strategy in asymmetric synthesis.

For example, an α,β-unsaturated ester derived from this compound via a Horner-Wadsworth-Emmons reaction could be reacted with a diene like cyclopentadiene. The chiral auxiliary attached to the dienophile would direct the approach of the diene to one of the two faces of the double bond, resulting in the preferential formation of one diastereomer of the bicyclic product.

| Diene | Dienophile derived from this compound | Expected Product |

| Cyclopentadiene | (E)-4,5-Dimethoxypent-2-enoate | Bicyclic lactone with potential for high diastereoselectivity |

| 1,3-Butadiene | 4,5-Dimethoxy-1-phenylpent-1-en-3-one | Substituted cyclohexene with potential for diastereoselectivity |

[3+2] Cycloadditions and Other Pericyclic Transformations

While specific studies focusing solely on the participation of this compound in [3+2] cycloadditions are not extensively documented in the literature, its aldehyde functionality makes it a viable substrate for such transformations based on the known reactivity of similar carbonyl compounds. [3+2] cycloaddition reactions are powerful, atom-economical methods for constructing five-membered rings. nih.gov Recent methodologies have expanded the scope of aldehydes as partners in these reactions. For instance, an organocatalytic azide-aldehyde [3+2] cycloaddition has been developed for the high-yield, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from various enolizable aldehydes. nih.gov Another modern approach involves a photoinduced decatungstate-catalyzed [3+2] cycloaddition of internal alkynes with aliphatic aldehydes, which serve as three-carbon synthons to produce complex cyclopentanones. nih.gov

In the broader context of pericyclic reactions, investigations into chiral α-alkoxy aldehydes, a class to which this compound belongs, have shown stereocontrolled outcomes in other cycloadditions. Theoretical and experimental studies have demonstrated that thermal [2+2] cycloadditions between ketenes and enantiopure α-alkoxy aldehydes can proceed with a high degree of stereocontrol. acs.orgacs.org This reaction provides a pericyclic alternative to the aldol reaction for synthesizing homochiral 2-oxetanones. acs.org The stereochemical outcome in these reactions is influenced by the existing chirality and the electronic nature of the alkoxy substituent. acs.org Given these precedents, it is plausible that this compound could engage in various pericyclic transformations, with its inherent chirality and alkoxy groups playing a key role in directing the stereochemistry of the resulting cyclic products.

| Reaction Type | Reactant Partner | Potential Product | Key Features |

| Organocatalytic [3+2] Cycloaddition | Organic Azide | 1,4-Disubstituted-1,2,3-triazole | High regioselectivity, mild conditions. nih.gov |

| Photochemical [3+2] Cycloaddition | Internal Alkyne | Polysubstituted Cyclopentanone | 100% atom economy, radical mechanism. nih.gov |

| Thermal [2+2] Cycloaddition | Ketene | 2-Oxetanone | High stereocontrol with chiral α-alkoxy aldehydes. acs.orgacs.org |

Nucleophilic Addition and Substitution Reactions at the Aldehyde and Acetals

The aldehyde functionality of this compound is highly susceptible to nucleophilic attack by organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents. This reaction is a fundamental method for carbon-carbon bond formation, extending the carbon chain and generating a secondary alcohol upon acidic workup. adichemistry.com The stereochemical outcome of this addition is of significant interest due to the presence of a chiral center at the α-position (C2) and a coordinating methoxy group at the β-position (C3).

The diastereoselectivity of the addition is largely governed by the principle of chelation control. The magnesium or lithium ion of the organometallic reagent can coordinate with both the carbonyl oxygen and the oxygen atoms of the α- and β-methoxy groups. This forms a rigid, five- or six-membered chelate ring intermediate. The organometallic nucleophile then attacks the carbonyl carbon from the less sterically hindered face of this rigid structure. This chelation-controlled pathway typically leads to the formation of the syn diastereomer, as predicted by the Cram chelation model. In the absence of strongly chelating metals or in the presence of non-coordinating solvents, the reaction may proceed via a non-chelation pathway, such as the Felkin-Anh model, which would favor the formation of the anti diastereomer. nih.gov

| Reagent Type | Conditions | Predominant Model | Expected Diastereomer |

| Grignard Reagent (e.g., CH₃MgBr) | Coordinating Solvent (THF, Ether) | Chelation Control | syn-alcohol |

| Organolithium Reagent (e.g., CH₃Li) | Coordinating Solvent (THF, Ether) | Chelation Control | syn-alcohol |

| Organocuprate Reagent | Non-coordinating Solvent (Toluene) | Felkin-Anh | anti-alcohol |

| Organozinc Reagent (with Lewis Acid) | Non-coordinating Solvent (DCM) | Chelation Control | syn-alcohol nih.gov |

The aldehyde group of this compound can be readily and reversibly protected by forming an acetal (B89532). This reaction involves treating the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. The reaction proceeds in two stages: the first addition of alcohol forms an unstable hemiacetal intermediate. britannica.com Subsequent acid-catalyzed elimination of water, followed by the addition of a second alcohol molecule, yields a stable acetal. britannica.com To drive the equilibrium toward the product, water is typically removed from the reaction mixture, often by azeotropic distillation. manavchem.com

Acetal formation is a crucial strategy in multistep synthesis. The acetal group is stable under neutral and basic conditions and is resistant to attack by nucleophiles, organometallic reagents, and hydrides. total-synthesis.com This allows for chemical modifications to be performed on other parts of a molecule containing the protected this compound moiety. Once the desired transformations are complete, the aldehyde can be regenerated by simple acid-catalyzed hydrolysis.

| Protecting Group | Reagents | Conditions | Stability |

| Dimethyl Acetal | Methanol, H⁺ (e.g., TsOH) | Anhydrous, water removal | Stable to bases, nucleophiles, hydrides, some oxidants. organic-chemistry.org |

| 1,3-Dioxolane (Ethylene Acetal) | Ethylene (B1197577) Glycol, H⁺ | Anhydrous, Dean-Stark trap | Thermodynamically more stable than acyclic acetals. total-synthesis.com |

| 1,3-Dioxane | 1,3-Propanediol, H⁺ | Anhydrous, water removal | Stable, six-membered ring. total-synthesis.com |

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group is readily oxidized to a carboxylic acid, and this transformation can be applied to this compound to yield 2,3-dimethoxypropanoic acid. wikipedia.org In the context of a multi-functional system, the key is to achieve this oxidation selectively without affecting other functional groups. The methoxy (ether) groups in this compound are generally robust and unreactive towards most reagents that oxidize aldehydes.

Several common and effective oxidizing agents can be used for this purpose. The reaction mechanism for many of these oxidations proceeds through a gem-diol intermediate, formed by the hydration of the aldehyde, which is then oxidized. libretexts.org

| Oxidizing Agent | Typical Conditions | Notes |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Room temperature | Strong oxidant, high yield. libretexts.org |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Powerful and inexpensive oxidant. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, gentle warming | Mild conditions; forms a silver mirror. libretexts.org Used as a classic qualitative test for aldehydes. |

| Pinnick Oxidation (NaClO₂ with a scavenger) | Buffered, mild pH | Highly selective for aldehydes, tolerates many other functional groups. |

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol, 2,3-dimethoxypropan-1-ol (B1281922). This is typically achieved using hydride reducing agents. sydney.edu.au Due to the existing stereocenter at C2, the reduction of the prochiral aldehyde creates a new stereocenter at C1, making the control of diastereoselectivity a critical aspect of this transformation.

Similar to nucleophilic addition with organometallic reagents, the stereochemical course of the reduction can be directed by chelation. Reducing agents containing Lewis acidic metals can coordinate with the carbonyl oxygen and the α- and β-methoxy groups, forming a rigid cyclic transition state. The hydride is then delivered to the carbonyl carbon from the less hindered face, leading to a high diastereomeric ratio, typically favoring the syn-1,3-diol product motif. Reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) are particularly effective for such chelation-controlled reductions, providing high yields and excellent diastereoselectivity. organic-chemistry.org In contrast, less sterically demanding, non-chelating reagents like sodium borohydride in a protic solvent might show lower selectivity or favor the anti product based on the Felkin-Anh model.

| Reducing Agent | Solvent | Control Mechanism | Expected Major Diastereomer |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Felkin-Anh (Non-chelation) | anti-alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | THF/Ether | Chelation | syn-alcohol |

| Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene, DCM | Strong Chelation Control organic-chemistry.org | syn-alcohol (>95:5 dr) |

| Zinc Borohydride (Zn(BH₄)₂) | THF/Ether | Chelation | syn-alcohol |

Rearrangement Reactions and Isomerization Studies

Rearrangement reactions involve the reorganization of a molecule's carbon skeleton to form a structural isomer of the original molecule thermofisher.com. In the context of this compound, while specific studies detailing its rearrangement and isomerization are not extensively documented in publicly available literature, potential pathways can be inferred from the reactivity of related functionalized aldehydes and ethers.

One relevant class of transformations is sigmatropic rearrangements. For instance, the nih.govrsc.org-Wittig rearrangement is a process that converts deprotonated allyl ethers into homoallylic alcohols through a concerted, five-membered cyclic transition state organic-chemistry.org. Such rearrangements are known for their high regioselectivity and stereoselectivity organic-chemistry.orgst-andrews.ac.uk. While this compound does not possess the required allylic ether moiety for a direct nih.govrsc.org-Wittig rearrangement, its derivatives could potentially undergo similar concerted processes. The competition between nih.govrsc.org- and nih.govacs.org-rearrangements is often temperature-dependent, with lower temperatures favoring the nih.govrsc.org-pathway organic-chemistry.org.

Isomerization in aldehydes can also occur via tautomerism, particularly the keto-enol tautomerism. For this compound, this would involve the formation of an enol isomer, 2,3-dimethoxyprop-1-en-1-ol. The position of this equilibrium is influenced by factors such as solvent, temperature, and the electronic effects of substituents.

Investigation of Tautomerism and Intramolecular Hydrogen Bonding Effects in Related Systems (e.g., with Malondialdehyde)

To understand the potential tautomeric behavior of this compound, it is instructive to examine related β-dicarbonyl systems where these phenomena are well-documented. Malondialdehyde (MDA), the simplest β-dialdehyde, serves as an excellent model.

Malondialdehyde exists predominantly as its enol tautomer, which is stabilized by a strong intramolecular hydrogen bond rsc.orgwikipedia.org. This keto-enol equilibrium is rapid and fundamental to its structure and reactivity wikipedia.org. The enol form is stabilized not only by the hydrogen bond but also by conjugation between the C=C and C=O double bonds rsc.org. Theoretical studies using the AM1 method predict that the enol tautomer of malondialdehyde is more stable than the diketo form by 24.4 kJ mol⁻¹ rsc.orgrsc.org.

The strength of the intramolecular hydrogen bond in the enol form of malondialdehyde is significant, with an evaluated strength of approximately 37.36 kJ mol⁻¹ rsc.orgrsc.org. This bonding plays a crucial role in the stability of the enol tautomer pearson.commasterorganicchemistry.com.

Table 1: Calculated Stability and Hydrogen Bond Energy for Malondialdehyde Tautomers

| Compound | Tautomer | Relative Stability (kJ mol⁻¹) | Hydrogen Bond Strength (kJ mol⁻¹) |

|---|---|---|---|

| Malondialdehyde | Enol | -24.4 (more stable) | 37.36 |

| Malondialdehyde | Diketo | 0 (reference) | N/A |

Data sourced from theoretical calculations using the AM1 method. rsc.orgrsc.org

The solvent environment significantly influences the tautomeric equilibrium. In organic, nonpolar solvents, the intramolecularly hydrogen-bonded cis-enol form is favored wikipedia.org. However, in polar protic solvents like water, intermolecular hydrogen bonds can form between the solvent and the carbonyl groups. This interaction can disrupt the internal hydrogen bond, shifting the equilibrium toward the diketo isomer or the trans-enol form wikipedia.orgresearchgate.net.

Computational studies have extensively mapped the keto-enol tautomerization mechanism. Ab initio and DFT studies have investigated the transition state structures, showing that competing pathways can lead to different enol isomers (E or Z) nih.govacs.org. These theoretical models are crucial for understanding the energetics and pathways of proton transfer in such systems acs.orgmdpi.com.

Detailed Reaction Kinetics and Mechanistic Pathway Elucidation

Direct kinetic and mechanistic data for this compound are limited in the scientific literature. However, the reactivity can be projected by examining studies of other short-chain aldehydes and ketones, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone copernicus.org. The primary degradation pathways for such aldehydes in atmospheric or laboratory settings typically involve reactions with oxidants like hydroxyl radicals (OH), chlorine atoms (Cl), or nitrate radicals (NO₃) copernicus.org.

The reaction mechanism generally proceeds via hydrogen atom abstraction. For an aldehyde, the most labile hydrogen is the aldehydic proton. Abstraction of this proton leads to the formation of an acyl radical, which can then undergo further reactions, such as oxidation. The methoxy groups in this compound would influence the reaction kinetics through inductive and steric effects. For comparison, the rate coefficients for reactions of related carbonyls have been determined experimentally.

Table 2: Experimentally Determined Rate Coefficients for Reactions of 3,3-Dimethylbutanal and 3,3-Dimethylbutanone with Cl Atoms and OH Radicals at 298 K

| Reactant | Oxidant | Rate Coefficient (k, in cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 3,3-Dimethylbutanal | Cl | (1.27 ± 0.08) × 10⁻¹⁰ |

| 3,3-Dimethylbutanone | Cl | (4.22 ± 0.27) × 10⁻¹¹ |

| 3,3-Dimethylbutanone | OH | (1.26 ± 0.05) × 10⁻¹² |

Data from a kinetic and mechanistic study using a relative method and FTIR spectroscopy. copernicus.org

Mechanistic studies on the formation of related compounds, such as 3,4-dimethoxybenzaldehyde from 1-(3′,4′-dimethoxyphenyl)propene, highlight the complexity of pathways involving alkoxy-substituted aromatics. These mechanisms can involve radical cation species, water and oxygen addition, and C-C bond cleavage mdpi.com. While the system is different, it underscores that the reaction pathways of this compound are likely to be complex, involving multiple steps and potential intermediates. The elucidation of such pathways often requires a combination of experimental product studies and computational modeling to map potential energy surfaces and identify transition states nih.govrsc.orgmdpi.com.

Applications of 2,3 Dimethoxypropanal in Complex Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

Chiral building blocks are essential for the enantioselective synthesis of natural products, providing a foundation of stereochemistry that is carried through to the final molecule. The utility of a chiral synthon is determined by its accessibility, stereochemical integrity, and the efficiency with which it can be incorporated into a target structure. An extensive review of the scientific literature was conducted to identify the specific role of 2,3-dimethoxypropanal in the synthesis of complex natural products.

Synthesis of Bioactive Antibiotics (e.g., Thienamycin)

Similarly, a comprehensive literature search for the total synthesis of the potent carbapenem (B1253116) antibiotic Thienamycin did not reveal any synthetic strategies that employ this compound. The established synthetic routes to Thienamycin rely on other chiral precursors and synthetic methodologies. As such, there is no documented evidence of this compound serving as a chiral building block in the synthesis of this bioactive antibiotic.

Incorporation into Other Biologically Relevant Molecules

Beyond the specific examples of Rauvomine B and Thienamycin, a broader search was conducted to identify the use of this compound in the synthesis of other biologically relevant molecules. This search did not uncover any specific examples of its incorporation into molecules with demonstrated biological activity within the scope of publicly available scientific literature. While functionalized aldehydes are common intermediates in pharmaceutical synthesis, the specific application of this compound in this context is not documented.

Precursor for Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these ring systems often relies on the use of versatile precursors that can be elaborated into a variety of scaffolds. The potential of this compound as a precursor for quinoline (B57606), pyrazole (B372694), and pyrimidine (B1678525) derivatives was investigated.

Synthetic Routes to Quinoline Derivatives

A thorough review of synthetic methodologies for the preparation of quinoline derivatives did not identify any routes that specifically utilize this compound as a starting material. Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, as well as modern catalytic approaches, typically employ different types of carbonyl compounds and aniline (B41778) derivatives. researchgate.net There are no reported examples of the direct use of this compound in these or other named reactions for quinoline synthesis.

Preparation of Pyrazole and Pyrimidine Scaffolds

The synthesis of pyrazole and pyrimidine scaffolds generally proceeds through the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) and amidine derivatives, respectively. An extensive search of the organic synthesis literature did not provide any instances where this compound is used as the three-carbon component for the construction of pyrazole or pyrimidine rings. The specific functional group arrangement in this compound does not lend itself directly to the common synthetic pathways for these particular heterocyclic systems, and no alternative methodologies employing this aldehyde have been described.

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The chiral backbone of this compound makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. Its aldehyde functionality provides a reactive handle for a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions, while the methoxy (B1213986) groups offer stable protection that can be carried through multi-step sequences.

A notable application of glyceraldehyde dimethyl acetal (B89532), a synonym for this compound, is found in the synthesis of precursors for A3 adenosine (B11128) receptor antagonists. nih.gov In this context, it serves as a starting material for the preparation of 2,2-dimethoxyacetaldehyde. This intermediate is then utilized in the construction of pyridine (B92270) and dihydropyridine (B1217469) scaffolds, which are core structures in this class of therapeutic agents. nih.gov The use of this compound provides a crucial chiral fragment that influences the stereochemistry of the final bioactive molecule.

The versatility of this chiral building block is further demonstrated in its potential application in the synthesis of various complex intermediates. The aldehyde group can readily undergo olefination via the Wittig reaction to introduce extended carbon chains, a common strategy in the synthesis of natural product analogues and active pharmaceutical ingredients. organic-chemistry.orglibretexts.orglumenlearning.commasterorganicchemistry.comlibretexts.org Furthermore, its reaction with organometallic reagents like Grignard reagents allows for the stereoselective formation of secondary alcohols, which are prevalent structural motifs in many drug molecules. nih.govdoubtnut.comresearchgate.netchemrxiv.org

Below is a table summarizing the potential synthetic transformations of this compound in the context of pharmaceutical and agrochemical intermediate synthesis.

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Aldol Condensation | Base or Acid Catalyst | β-Hydroxy aldehyde/ketone | Synthesis of polyketide natural products, statin side chains |

| Wittig Reaction | Phosphonium ylide | Alkene | Chain elongation for lipid-based drugs, synthesis of vitamin analogues |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol | Formation of chiral alcohol intermediates for various APIs |

| Reductive Amination | Amine, reducing agent | Amine | Synthesis of chiral amines and amino alcohol ligands |

Design and Synthesis of Molecular Probes, Ligands, and Materials Precursors

While direct, extensively documented examples of this compound in the synthesis of molecular probes, ligands, and materials precursors are not widespread in readily available literature, its structural features suggest significant potential in these areas. The bifunctional nature of the molecule, possessing both an aldehyde and two protected hydroxyl groups, allows for its incorporation into more complex structures with tailored properties.

In the realm of molecular probes , the aldehyde functionality of this compound can be used to anchor the molecule to other functional groups, such as amines on a fluorophore or a biomolecule, through imine formation and subsequent reduction. The chiral diether backbone could serve as a stereochemical determinant for molecular recognition events, potentially leading to the development of chiral fluorescent probes for sensing specific enantiomers or for imaging in biological systems.

For the design of ligands , this compound can serve as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. The aldehyde can be transformed into a variety of coordinating groups, such as phosphines, amines, or thiols. The two methoxy groups can be deprotected to reveal hydroxyls, which can also act as coordinating sites or be further functionalized. The resulting chiral ligands could find applications in a range of metal-catalyzed asymmetric reactions, such as hydrogenations, cross-couplings, and cycloadditions.

As a materials precursor , this compound could be incorporated into polymers to introduce chirality and functionality. Polymerization of vinyl monomers derived from this compound could lead to the formation of chiral polymers with potential applications in chiral chromatography, enantioselective separations, and as chiral catalysts. The protected hydroxyl groups offer sites for post-polymerization modification, allowing for the tuning of the material's properties.

The following table outlines the prospective applications of this compound in these specialized fields.

| Application Area | Synthetic Strategy | Resulting Structure/Material | Potential Function |

| Molecular Probes | Reductive amination with a fluorophore | Chiral fluorescent probe | Enantioselective sensing, bioimaging |

| Ligand Synthesis | Conversion of aldehyde to coordinating group | Chiral bidentate or tridentate ligand | Asymmetric catalysis |

| Materials Precursors | Conversion to a vinyl monomer and polymerization | Chiral functional polymer | Chiral stationary phase, enantioselective membranes |

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2,3-Dimethoxypropanal. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal integrations (relative number of protons), and spin-spin coupling patterns (multiplicity). For this compound, characteristic signals would be expected for the aldehydic proton, the methoxy (B1213986) protons, and the protons on the carbon backbone. The chemical shift of the aldehydic proton is typically found in the downfield region (around 9-10 ppm). The methoxy groups would appear as sharp singlets, while the protons on the C2 and C3 carbons would exhibit more complex splitting patterns due to coupling with each other.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The carbonyl carbon of the aldehyde group would resonate at a significantly downfield chemical shift (typically >190 ppm). The carbons bearing the methoxy groups and the methoxy carbons themselves would also have characteristic chemical shifts.

In research, ¹H and ¹³C NMR are invaluable for monitoring the progress of reactions involving this compound. rsc.org For instance, the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to a reaction product can be tracked over time to determine reaction kinetics and completion.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde CH | ~9.7 (doublet) | ~203 |

| C2-H | ~4.2 (multiplet) | ~80 |

| C3-H₂ | ~3.6 (multiplet) | ~60 |

| OCH₃ (at C2) | ~3.4 (singlet) | ~58 |

| OCH₃ (at C3) | ~3.3 (singlet) | ~57 |

| Note: These are predicted values and may vary depending on the solvent and other experimental conditions. |

For a complete and unambiguous structural and stereochemical assignment of this compound, a suite of two-dimensional (2D) NMR experiments is employed. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. longdom.org In this compound, cross-peaks in the COSY spectrum would confirm the connectivity between the aldehydic proton and the C2 proton, and between the C2 proton and the C3 protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum. For example, it would definitively link the aldehydic proton signal to the carbonyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com HMBC is instrumental in piecing together the molecular skeleton. For instance, correlations from the methoxy protons to their attached carbons (C2 and C3) and potentially to adjacent carbons would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is critical for determining stereochemistry and conformational preferences. wordpress.com For chiral molecules like this compound, NOESY can help establish the relative stereochemistry of the methoxy groups by observing through-space interactions between specific protons. Analysis of NOE enhancements can also provide insights into the preferred rotational conformations around the C2-C3 bond.

A summary of the information obtained from various 2D NMR techniques for this compound is presented in the table below.

| 2D NMR Technique | Information Gained |

| COSY | ¹H-¹H connectivity (e.g., H-1 to H-2, H-2 to H-3) |

| HSQC | Direct ¹H-¹³C one-bond correlations |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) |

| NOESY | Through-space ¹H-¹H proximity for stereochemistry and conformation |

Mass Spectrometry (MS) for Reaction Product Identification and Mechanistic Insights

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. vanderbilt.edu In the context of this compound, MS is indispensable for identifying reaction products and intermediates, thereby providing crucial insights into reaction mechanisms. purdue.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also help in elucidating the structure of the molecule and its reaction products. For example, the loss of methoxy groups or the cleavage of the carbon-carbon bond adjacent to the carbonyl group would be expected fragmentation pathways for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov

IR Spectroscopy : The IR spectrum of this compound would show a strong, characteristic absorption band for the C=O stretch of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the methoxy groups would appear in the fingerprint region, usually between 1000 and 1300 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy can also be used to identify the carbonyl group, which often gives a strong Raman signal. currentseparations.com The symmetric stretching of the C-O bonds might also be observable.

Both techniques are useful for monitoring reaction progress. rsc.org For example, the disappearance of the aldehyde C=O stretching band in the IR spectrum would indicate that the aldehyde has reacted.

X-ray Crystallography of Key Derivatives and Adducts for Absolute Stereochemistry and Molecular Conformation

While obtaining a single crystal of the liquid this compound suitable for X-ray diffraction may be challenging, its solid derivatives or adducts can be analyzed. X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. nih.govwikipedia.org By converting this compound into a crystalline derivative (e.g., a hydrazone or a semicarbazone), its absolute configuration can be determined, which is crucial for understanding its biological activity and for stereoselective synthesis. The crystal structure also reveals the preferred molecular conformation in the solid state.

Chiral Chromatography (GC, HPLC) for Enantiomeric Excess and Diastereomeric Ratio Determination

For chiral molecules like this compound, it is often necessary to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample. Chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the primary technique for this purpose. sigmaaldrich.com By using a chiral stationary phase, the enantiomers or diastereomers of this compound can be separated, allowing for their quantification. uma.esstereoelectronics.org This is essential in asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer in high purity.

Computational Chemistry and Theoretical Studies of 2,3 Dimethoxypropanal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed description of the electronic structure of molecules. These methods are used to determine molecular geometries, reaction energies, and the nature of chemical bonds, providing a foundation for understanding chemical reactivity.

Density Functional Theory (DFT) has become a primary tool for studying the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are used to model the potential energy surface of a reaction, allowing for the identification of reactants, products, and crucial transition states.

For a molecule like 2,3-dimethoxypropanal, DFT can be employed to model reactions such as nucleophilic addition to its aldehyde carbonyl group. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. Transition state analysis involves locating the first-order saddle point on the potential energy surface that connects reactants and products. The geometric and energetic properties of this transition state provide critical information about the reaction's feasibility and kinetics. For instance, the calculated activation energy (the energy difference between the reactants and the transition state) is directly related to the reaction rate.

Theoretical reactivity indices derived from conceptual DFT, such as electrophilicity and nucleophilicity, can further characterize the reactive sites within the molecule. mdpi.com Analysis of local electrophilicity would confirm the carbonyl carbon of this compound as the primary site for nucleophilic attack. mdpi.com

Table 1: Hypothetical DFT-Calculated Energies for the Addition of a Nucleophile (Nu⁻) to this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.00 |

| Transition State | [TS]⁻ | +12.5 |

| Intermediate | Tetrahedral Intermediate | -8.7 |

| Product | Final Addition Product | -15.2 |

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are highly reliable for predicting molecular properties. nih.gov Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) are frequently used to predict various spectroscopic properties, including vibrational frequencies (IR and Raman) and NMR chemical shifts.

These calculations begin with the optimization of the molecule's geometry to find its lowest energy structure. scispace.com Following optimization, vibrational frequencies can be calculated by analyzing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical vibrational spectrum can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions, such as the characteristic C=O stretch of the aldehyde group in this compound. researchgate.net

Molecular Modeling and Conformational Analysis of this compound and its Intermediates

The three-dimensional structure and conformational flexibility of this compound and its reaction intermediates are critical to its reactivity and stereochemical outcomes. Molecular modeling techniques are used to explore the potential energy surface and identify stable conformers.

Conformational analysis of this compound involves studying the rotation around its single bonds, particularly the C1-C2, C2-C3, C2-O(Me), and C3-O(Me) bonds. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) scan can be generated. nih.gov This process reveals the lowest-energy (most stable) conformations as well as the energy barriers to rotation between them. For acyclic molecules like this, staggered conformations are generally lower in energy than eclipsed conformations due to reduced steric hindrance. youtube.com The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding which structures are most likely to participate in a reaction.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound Energies calculated relative to the most stable conformer (Conformer A).

| Conformer | Dihedral Angle (O=C1-C2-C3) | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 60° (gauche) | 0.00 |

| B | 60° (gauche) | 60° (gauche) | +0.85 |

| C | 180° (anti) | 180° (anti) | +1.20 |

| D | 60° (gauche) | 180° (anti) | +1.55 |

Prediction of Spectroscopic Parameters and Validation against Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data that can be validated against experimental measurements. This synergy between theory and experiment is essential for confirming molecular structures and understanding spectroscopic features.

For this compound, DFT and ab initio methods can calculate parameters such as IR vibrational frequencies and ¹H and ¹³C NMR chemical shifts. dergipark.org.tr However, calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and incomplete treatment of electron correlation. To improve agreement, it is common practice to apply a scaling factor to the calculated frequencies. researchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. The close correlation between predicted and measured spectra provides strong evidence for the proposed molecular structure and its dominant conformation in solution.

Table 3: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies for this compound Calculated using DFT B3LYP/6-311+G(d,p) with a scaling factor of 0.967.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1785 | 1726 | 1725 |

| C-H Stretch (Aldehyde) | 2840 | 2746 | 2745 |

| C-O Stretch (Methoxy) | 1150 | 1112 | 1110 |

| CH₂ Bend | 1460 | 1412 | 1415 |

Investigation of Non-covalent Interactions and Origins of Stereochemical Induction

In stereoselective reactions, subtle non-covalent interactions often govern which diastereomeric transition state is lower in energy, thereby controlling the stereochemical outcome of the product. nih.gov Computational methods are indispensable for identifying and quantifying these weak interactions, which include hydrogen bonds, steric repulsion, and dispersion forces. nih.gov

For reactions involving this compound, which is chiral, understanding the origin of stereochemical induction is paramount. When a chiral reagent or catalyst is used, computational modeling can be used to build and analyze the different possible transition state structures. By comparing the energies of the diastereomeric transition states, the preferred reaction pathway can be identified.

Advanced analysis techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to probe the electronic details of these transition states. researchgate.net These methods can reveal stabilizing interactions, such as a weak hydrogen bond between a donor on the catalyst and one of the methoxy (B1213986) oxygen atoms of the substrate, or destabilizing steric clashes. Energy decomposition analysis (EDA) can further dissect the total interaction energy into physically meaningful components like electrostatic, exchange-repulsion, and dispersion contributions, providing a quantitative understanding of the forces that dictate stereoselectivity. researchgate.net

Table 4: Hypothetical Energy Decomposition Analysis for Diastereomeric Transition States (TS1 and TS2) in a Stereoselective Reaction

| Energy Component (kcal/mol) | Transition State 1 (Favored) | Transition State 2 (Disfavored) | ΔE (TS2 - TS1) |

| Electrostatic | -15.8 | -14.5 | +1.3 |

| Exchange-Repulsion (Steric) | +20.1 | +22.5 | +2.4 |

| Dispersion | -4.5 | -4.2 | +0.3 |

| Total Interaction Energy | -0.2 | +3.8 | +4.0 |

Derivatization and Functionalization Strategies for Research Applications

Selective Derivatization of the Aldehyde Moiety for Analytical and Synthetic Purposes

The aldehyde group is the most reactive site in 2,3-dimethoxypropanal, readily undergoing nucleophilic addition and condensation reactions. This reactivity is frequently exploited to prepare stable derivatives for characterization or to install protecting groups for synthetic purposes.

The reaction of this compound with hydroxylamine, hydrazine (B178648) derivatives, or semicarbazide (B1199961) hydrochloride results in the formation of crystalline solids—oximes, hydrazones, and semicarbazones, respectively. These condensation reactions involve the nucleophilic attack of the nitrogen compound on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N).

These derivatives are often solid compounds with sharp melting points, making them highly useful for the identification and characterization of the parent aldehyde. The formation of these derivatives serves as a classical method for confirming the presence of the carbonyl group. Hydrazones, in particular, have been synthesized through the condensation of various aldehydes with hydrazides. nih.govlibretexts.org Semicarbazones are also utilized for the identification of aldehydes and ketones. nih.gov The general stability and crystallinity of these compounds facilitate their isolation and analysis by spectroscopic methods.

| Derivative | Reagent | General Reaction | Purpose |

| Oxime | Hydroxylamine (NH₂OH) | R-CHO + NH₂OH → R-CH=NOH + H₂O | Identification, Characterization, Synthesis |

| Hydrazone | Hydrazine (NH₂NH₂) or substituted hydrazines (e.g., 2,4-Dinitrophenylhydrazine) | R-CHO + H₂NNHR' → R-CH=NNHR' + H₂O | Identification, Characterization, Quantification |

| Semicarbazone | Semicarbazide (NH₂NHC(=O)NH₂) | R-CHO + NH₂NHC(=O)NH₂ → R-CH=NNHC(=O)NH₂ + H₂O | Identification, Characterization |

This table presents common derivatization reactions for aldehydes like this compound.

In multi-step organic synthesis, it is often necessary to protect the highly reactive aldehyde group to prevent it from reacting with reagents intended for other parts of the molecule. This is known as orthogonal protection. Acetals and dithianes are excellent protecting groups for aldehydes due to their stability in neutral to strongly basic and nucleophilic environments. rsc.org

Acetal (B89532) formation is typically achieved by reacting this compound with an alcohol or a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. researchgate.net This reaction is reversible, and the aldehyde can be regenerated by treatment with aqueous acid. nih.gov

Dithiane formation involves reacting the aldehyde with a dithiol, most commonly 1,3-propanedithiol, under acidic conditions to form a cyclic thioacetal, specifically a 1,3-dithiane. sigmaaldrich.comosti.gov Dithianes are particularly valuable because they not only protect the aldehyde but also allow for a reversal of the carbonyl carbon's reactivity, a concept known as "umpolung". libretexts.org The proton on the carbon adjacent to the two sulfur atoms is acidic and can be removed by a strong base like n-butyllithium. The resulting carbanion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides), allowing for the formation of new carbon-carbon bonds. libretexts.orgresearchgate.net Subsequent hydrolysis of the dithiane, often using mercury(II) salts, regenerates the carbonyl group, yielding a ketone or a more complex aldehyde. libretexts.org

| Protecting Group | Reagents | General Structure | Key Features |

| Acetal (e.g., 1,3-Dioxolane) | Ethylene glycol, Acid catalyst (e.g., TsOH) | R-CH(OCH₂CH₂O) | Stable to bases, nucleophiles, and hydrides; Cleaved by aqueous acid. rsc.orgresearchgate.net |

| Dithiane (e.g., 1,3-Dithiane) | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) | R-CH(SCH₂CH₂CH₂S) | Stable to bases and nucleophiles; Allows for umpolung reactivity. sigmaaldrich.comlibretexts.org |

This table details common protecting groups formed from the aldehyde moiety of this compound.

Functionalization of Methoxy (B1213986) Groups and Propanal Backbone

Beyond the aldehyde, the methoxy groups and the propanal backbone of this compound offer sites for further chemical modification.

The methoxy groups are ether linkages and are generally stable. However, they can be cleaved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.orgchemistrysteps.com This ether cleavage reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2) and would convert the methoxy groups into hydroxyl groups, transforming this compound into glyceraldehyde or its halogenated derivatives. libretexts.orgchemistrysteps.com This provides a route to polyhydroxylated compounds from the protected precursor.

Functionalization of the propanal backbone, specifically at the carbon alpha to the carbonyl group (C2), is another potential strategy. Although not extensively documented for this compound itself, related aldehydes can undergo reactions at this position. For instance, the synthesis of precursors for β-lactam antibiotics has utilized 3,3-dimethoxypropanal, demonstrating that the backbone of such molecules can be involved in synthetic transformations. It is conceivable that under basic conditions, the alpha-proton of this compound could be abstracted to form an enolate, which could then react with electrophiles, enabling alkylation or other modifications at the C2 position.

Formation of Specialized Analytical Derivatives for Advanced Chromatographic and Spectrometric Studies